molecular formula C9H16N2O B1398190 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol CAS No. 527677-31-2

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol

Cat. No. B1398190
CAS RN: 527677-31-2
M. Wt: 168.24 g/mol
InChI Key: OOMGWURBDGQCTM-UHFFFAOYSA-N
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Description

The compound “1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol” is a derivative of the 3,5-dimethylpyrazole group . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for “1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol” were not found, related compounds have been synthesized through various methods. For instance, multidentate poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands have been synthesized by the alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF .

Scientific Research Applications

Corrosion Inhibition

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol and its derivatives have been studied for their potential as corrosion inhibitors. A density functional theory (DFT) study revealed their effectiveness in inhibiting corrosion, with various parameters such as EHOMO, ELUMO, gap energy, and electron transfer playing significant roles (Wang et al., 2006).

Catalysis and Coordination Chemistry

This compound and its derivatives are notable in the field of catalysis and coordination chemistry. For instance, their use in synthesizing square planar mononuclear Pd(II) complexes (Drew et al., 2007) and in the preparation of metallomacrocyclic palladium(II) complexes (Guerrero et al., 2008) shows their versatility.

Organic Synthesis

Its use in organic synthesis is demonstrated in the selenoacetalyzation of 4‐Formylpyrazoles (Papernaya et al., 2013) and in the synthesis of tridentate bipyrazolic compounds with cytotoxic activity (Kodadi et al., 2007).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been evaluated as inhibitors for prostate cancer antigen-1, showing promising results as potential anti-prostate cancer drugs (Nakao et al., 2014).

Antibacterial Applications

The compound and its derivatives have also been explored for antibacterial applications. A study synthesized various 3,5-dimethyl-1H-pyrazole derivatives and evaluated their antibacterial activity, finding them effective against several bacterial species (Al-Smaisim, 2012).

Inhibitor for Steel Corrosion

Its role as an inhibitor for steel corrosion in acidic environments has been explored, with one study showing a compound's efficiency in reducing corrosion rates (Bouklah et al., 2005).

Molecular Structure and Reactivity Studies

The molecular structure and reactivity of this compound and its derivatives have been a subject of extensive research, contributing significantly to the understanding of their chemical behavior and potential applications (Maurya & Haldar, 2020).

properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-7-5-8(2)11(10-7)6-9(3,4)12/h5,12H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMGWURBDGQCTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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